2,4-Dichloro-5-nitrobenzodifluoride
Overview
Description
2,4-Dichloro-5-nitrobenzodifluoride is an organic compound with the molecular formula C7H2Cl2F2NO2. It is a derivative of benzene, where two chlorine atoms, one nitro group, and two fluorine atoms are substituted on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-nitrobenzodifluoride can be synthesized through a multi-step process involving the nitration and halogenation of benzene derivatives. One common method involves the nitration of 2,4-dichlorobenzene to introduce the nitro group, followed by the introduction of fluorine atoms through halogen exchange reactions. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, and fluorinating agents such as hydrogen fluoride or fluorine gas for the halogen exchange.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-nitrobenzodifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or ethers.
Reduction: The major product is 2,4-dichloro-5-aminobenzodifluoride.
Oxidation: Products include various oxidation states of the nitro group, such as nitroso or hydroxylamine derivatives.
Scientific Research Applications
2,4-Dichloro-5-nitrobenzodifluoride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-nitrobenzodifluoride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitrobenzotrifluoride: Similar structure but with three fluorine atoms instead of two.
2-Chloro-5-nitrobenzodifluoride: Contains one chlorine atom and two fluorine atoms.
4-Chloro-3-nitrobenzodifluoride: Chlorine and nitro groups are positioned differently on the benzene ring.
Uniqueness
2,4-Dichloro-5-nitrobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the nitro group, makes it a versatile intermediate for various chemical reactions and applications.
Properties
IUPAC Name |
1,5-dichloro-2-(difluoromethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-4-2-5(9)6(12(13)14)1-3(4)7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSJALHAZTUQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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